molecular formula C10H12O3 B1617954 Propiophenone, 2'-hydroxy-5'-methoxy- CAS No. 49710-99-8

Propiophenone, 2'-hydroxy-5'-methoxy-

Cat. No.: B1617954
CAS No.: 49710-99-8
M. Wt: 180.2 g/mol
InChI Key: MLDZAGGFWSAWHF-UHFFFAOYSA-N
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Description

Propiophenone, 2’-hydroxy-5’-methoxy- is a chemical compound with the molecular formula C10H12O3. It is used for research purposes. It is a derivative of propiophenone, which is an aryl ketone. Propiophenone is a colorless, sweet-smelling liquid that is insoluble in water, but miscible with organic solvents . It is used in the preparation of other compounds .


Molecular Structure Analysis

The molecular structure of 2’-Hydroxy-5’-methylpropiophenone has a molecular formula of CHO, an average mass of 164.201 Da, and a monoisotopic mass of 164.083725 Da .

Scientific Research Applications

Hydrodeoxygenation of Lignin Monomers

The catalytic upgrading of phenolic monomers to hydrocarbons, focusing on the influence of the Si/Al ratio of HZSM-5 on catalytic performances, provides insights into the conversion of lignin monomer eugenol into valuable hydrocarbons. Using Pd/C combined with HZSM-5 zeolite catalysts, this research sheds light on the potential of propiophenone derivatives in lignin conversion processes, aiming for higher hydrocarbon selectivity and conversion rates under specific conditions (Zhang et al., 2014).

Proxies for Terrestrial Biomass

Methoxyphenols, including derivatives of propiophenone, are used as proxies for terrestrial biomass to investigate the chemical changes in lignin during hydrothermal alteration. The closed system pyrolysis of these compounds in the presence of water vapor provides a method to study the degradation pathways of lignin, offering a glimpse into the past environmental conditions and the role of lignin-derived materials in the carbon cycle (Vane & Abbott, 1999).

Determination of Hydroxylated Benzophenone UV Absorbers

A study on the determination of hydroxylated benzophenone UV absorbers in environmental water samples highlights the environmental impact and persistence of propiophenone derivatives. Through solid-phase extraction and liquid chromatography-tandem mass spectrometry, this research emphasizes the need for monitoring and understanding the fate of chemical UV filters, including propiophenone derivatives, in aquatic environments (Negreira et al., 2009).

Electrochemical Synthesis

The electrochemical α-methoxymethylation and aminomethylation of propiophenones, using methanol as a green C1 source, demonstrate a novel approach to modifying propiophenone derivatives. This method offers an environmentally friendly and efficient pathway for the synthesis of α-methoxymethylated and aminomethylated propiophenones, highlighting the versatility of propiophenone derivatives in organic synthesis (Meng et al., 2020).

Bisphenol A Analog Studies

Research on the effects of bisphenol A (BPA) analogs, including propiophenone derivatives, on aquatic organisms provides critical insights into the endocrine-disruptive effects of these compounds. Understanding the environmental impact and toxicology of propiophenone derivatives, analogous to BPA, contributes to assessing the risk and regulatory considerations for these chemicals in aquatic environments (Kang et al., 2007).

Properties

IUPAC Name

1-(2-hydroxy-5-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-9(11)8-6-7(13-2)4-5-10(8)12/h4-6,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDZAGGFWSAWHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197989
Record name Propiophenone, 2'-hydroxy-5'-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49710-99-8
Record name 1-(2-Hydroxy-5-methoxyphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49710-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propiophenone, 2'-hydroxy-5'-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049710998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propiophenone, 2'-hydroxy-5'-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-hydroxy-5'-methoxypropiophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.292
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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